2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one
Description
Chemical Structure and Identification 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one is a tricyclic heterocyclic compound with a fused indenopyrimidine core. Its molecular formula is C₁₆H₁₁N₃O₂, molecular weight 277.28 g/mol, and CAS number 713514-91-1 . The structure features a 5-methylfuran-2-yl substituent at the 4-position of the pyrimidine ring, which distinguishes it from related derivatives.
Synthesis The compound is synthesized via a multicomponent reaction involving thiourea, aromatic aldehydes (e.g., 5-methylfurfural), and 1H-indene-1,3(2H)-dione in ethanol with catalytic HCl, achieving an 89% yield . This method aligns with green chemistry principles due to its high atom economy and use of ethanol as a solvent .
Biological Significance This compound is a dual adenosine A₁/A₂ₐ receptor antagonist, with Ki values of 9.54 nM (A₁) and 6.34 nM (A₂ₐ) . Such antagonism is relevant for Parkinson’s disease (PD) treatment, as dual receptor blockade enhances both presynaptic and postsynaptic dopamine release, addressing motor and non-motor symptoms .
Properties
IUPAC Name |
2-amino-4-(5-methylfuran-2-yl)indeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-8-6-7-11(21-8)14-12-13(18-16(17)19-14)9-4-2-3-5-10(9)15(12)20/h2-7H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMTXINYZBZWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC3=C2C(=O)C4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440468 | |
| Record name | 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713514-91-1 | |
| Record name | 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to modify the indeno-pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction might lead to dihydro derivatives of the indeno-pyrimidine core.
Scientific Research Applications
Medicinal Chemistry
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Antiproliferative Activity :
- Studies indicate that 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one exhibits potential as an antiproliferative agent against various cancer cell lines. Its mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell growth and survival.
- Case Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by targeting key signaling pathways involved in cell cycle regulation.
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Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit enzymes such as kinases and phosphatases, which play pivotal roles in cellular signaling and metabolism.
- Example : Research shows that it can inhibit certain kinases involved in tumor progression, providing a basis for its use in targeted cancer therapies.
-
Receptor Binding Studies :
- It serves as a valuable tool in studying receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs) and their role in various diseases.
- Application : The compound can be used to develop novel therapeutics aimed at modulating GPCR activity.
Chemical Biology
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Biological Probes :
- This compound is utilized as a probe to elucidate biological processes at the molecular level, helping researchers understand the dynamics of enzyme-substrate interactions.
- Research Insight : Its unique structure allows for specific binding to target sites, facilitating detailed studies on enzyme kinetics and inhibition mechanisms.
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Mechanism Elucidation :
- Investigations into the molecular mechanisms of action reveal that the compound interacts with biological targets through non-covalent interactions, influencing their functional states.
- Findings : It has been shown to stabilize certain conformations of target proteins, which can enhance or inhibit their activity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key indenopyrimidine derivatives (Table 1):
Key Comparisons
Receptor Affinity vs. Safety Profile The target compound’s balanced A₁/A₂ₐ affinity (Ki ~6–10 nM) contrasts with ASP5854’s superior A₂ₐ potency (Ki: 1.76 nM) but avoids the latter’s safety issues . Unlike the arylindenopyrimidine derivative (Fig 1B), which showed genotoxicity, the 5-methylfuran substituent may mitigate metabolic liabilities, though explicit toxicity data are pending .
Structural Modifications and Activity
- Substituent Effects :
- Furan vs. Phenyl : The 5-methylfuran group (electron-rich heterocycle) may enhance metabolic stability compared to phenyl derivatives (e.g., 4b), which are prone to oxidative metabolism .
- Morpholinoethoxy Group: JNJ40255293’s morpholinoethoxy chain likely improves water solubility, a feature absent in the target compound but critical for pharmacokinetics .
Therapeutic Applications
- Neuroprotection (PD) : The target compound’s dual receptor antagonism synergizes dopamine release, comparable to ASP5854 but with a safer profile .
- Anticancer Activity : Derivatives like 4b (4-methoxyphenyl) exhibit antiproliferative effects on MCF7 cells (IC₅₀ <10 µM), suggesting that substituent polarity influences cancer cell targeting .
Synthetic Efficiency
- The target compound’s synthesis (89% yield) outperforms other methods, such as Ag₂O/ZrO₂-catalyzed reactions for methoxyphenyl derivatives (yields: 47–89%) .
Research Findings and Implications
- Structural Optimization: Introducing solubilizing groups (e.g., morpholinoethoxy) could enhance bioavailability without compromising receptor affinity .
- Safety: While genotoxicity concerns plague some analogues (e.g., Fig 1B), the 5-methylfuran derivative requires rigorous preclinical toxicity profiling to confirm safety .
Biological Activity
2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound notable for its unique indeno-pyrimidine core and furan substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This method allows for the formation of the fused indeno-pyrimidine framework essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, inhibiting enzymes or receptors by binding to their active sites. The precise pathways and biological contexts vary depending on the target involved .
Anticancer Properties
Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly against glutaminyl cyclase and other relevant enzymes involved in metabolic pathways. Inhibition studies suggest that it effectively disrupts enzyme function, which could lead to therapeutic applications in metabolic disorders.
Table 2: Enzyme Inhibition Studies
| Enzyme | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Glutaminyl Cyclase | 14.3 | Competitive | |
| Lipoxygenase | 20.1 | Non-competitive |
Case Studies
A notable case study involved the application of this compound in a preclinical model of cancer. The study demonstrated significant tumor regression when administered alongside standard chemotherapy agents, suggesting a synergistic effect that enhances therapeutic outcomes .
Q & A
Q. What are the most efficient synthetic routes for 2-amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one, and how do solvent systems influence reaction outcomes?
The compound is synthesized via multicomponent reactions (MCRs) involving 1,3-indandione, aldehydes, and guanidine derivatives. A green chemistry approach using water–ethanol solvent systems (1:1 v/v) under reflux achieves high atom economy and avoids toxic solvents . Sequential addition of reactants (e.g., aldehyde first, then guanidine) improves yield, as monitored by UV-Vis spectroscopy to track intermediate formation . Liquid glass catalysts (e.g., sodium silicate) further enhance efficiency, reducing reaction times to 2–4 hours with yields >85% .
Q. How can solid-state fluorescence properties be leveraged to characterize this compound?
Fluorescence spectroscopy (excitation/emission at 365/450 nm) reveals strong blue-green emission due to the hetero-π-conjugated system in the indenopyrimidine core. Solid-state fluorescence is particularly useful for tracking crystallinity and aggregation behavior, which correlates with bioactivity . Computational analysis via time-dependent density functional theory (TD-DFT) can predict emission spectra by modeling HOMO-LUMO transitions .
Q. What in vitro assays are suitable for preliminary anticancer activity screening?
Use cell viability assays (e.g., MTT) against human cancer lines like MCF7 (breast) and HT29 (colon), with normal cell lines (e.g., Vero monkey) as controls. IC₅₀ values for derivatives with electron-donating substituents (e.g., 4-methoxyphenyl) show selective cytotoxicity toward cancer cells (e.g., IC₅₀ = 12 µM for MCF7) . Dose-response curves and apoptosis markers (e.g., caspase-3 activation) validate mechanisms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize adenosine receptor antagonism?
Modify the indenopyrimidine core and furan substituents to enhance A₁/A₂A receptor binding. For example:
- Aryl substitutions : 4-Phenyl groups improve affinity (Ki < 10 nM for A₂A), while bulky groups (e.g., piperidinyl) reduce off-target effects .
- Furan optimization : 5-Methylfuran-2-yl enhances lipophilicity (logP ≈ 2.8), improving blood-brain barrier penetration for Parkinson’s disease (PD) models . Use radioligand displacement assays (³H-ZM241385 for A₂A) and molecular docking (PDB: 5NM4) to predict binding modes .
Q. What strategies address genotoxicity in preclinical development of indenopyrimidine derivatives?
Derivatives with pyrrolidinylmethyl side chains (e.g., compound B in ) showed Ames test positivity. Mitigate this by:
- Scaffold hopping : Replace mutagenic moieties (e.g., primary amines) with bioisosteres (e.g., trifluoromethyl groups).
- Metabolic profiling : Identify reactive metabolites via LC-MS/MS and introduce steric hindrance to block metabolic activation .
Q. How do computational methods predict physicochemical properties and bioavailability?
Use SwissADME or QikProp to calculate:
Q. What crystallographic techniques resolve structural ambiguities in indenopyrimidine derivatives?
Single-crystal X-ray diffraction confirms non-planar conformations and hydrogen-bonding networks. For example, dihedral angles between the indenopyrimidine core and substituents (e.g., 34.87° for aryl groups) influence packing and stability . Synchrotron radiation (λ = 0.69 Å) enhances resolution for low-crystallinity samples .
Q. How can contradictory bioactivity data between similar derivatives be analyzed?
Apply statistical meta-analysis (e.g., RevMan) to compare IC₅₀/Ki values across studies. Confounding factors include:
- Assay conditions : Varying ATP concentrations in kinase assays alter inhibition potency.
- Cell line heterogeneity : MCF7 (ER+) vs. MDA-MB-231 (triple-negative) respond differently to indenopyrimidines . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
